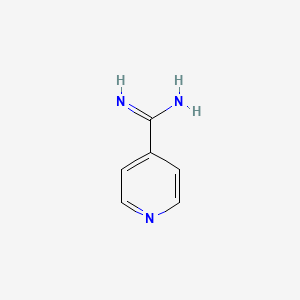
异烟酰胺
概述
描述
Isonicotinamidine, also known as pyridine-4-carboxamidine, is an organic compound with the chemical formula C7H8N4. It is a derivative of isonicotinic acid and is characterized by the presence of an amidine group attached to the pyridine ring.
科学研究应用
Isonicotinamidine has a wide range of applications in scientific research:
作用机制
Target of Action
Isonicotinamidine, also known as Isoniazid, is primarily used to treat mycobacterial infections . Its primary targets are organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .
Mode of Action
Isonicotinamidine is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .
Biochemical Pathways
All components of vitamin B3 are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH, collectively referred to as NAD(P)(H) . Isonicotinamidine, being an isomer of nicotinamide , likely follows similar biochemical pathways.
Pharmacokinetics
It is soluble in water (191 g/l), and is also soluble in ethanol, dmso, methanol, chloroform, chloroform/methanol mixtures, and dioxane (10 mg/l) . This suggests that it may have good bioavailability due to its solubility in both polar and non-polar solvents.
Result of Action
The antimicrobial activity of Isonicotinamidine is selective for mycobacteria, likely due to its ability to inhibit mycolic acid synthesis, which interferes with cell wall synthesis, thereby producing a bactericidal effect . Isonicotinamidine also disrupts DNA, lipid, carbohydrate, and nicotinamide adenine dinucleotide (NAD) synthesis and/or metabolism .
Action Environment
Given its solubility in various solvents , it can be inferred that it may be stable in various environmental conditions
准备方法
Synthetic Routes and Reaction Conditions: Isonicotinamidine can be synthesized through several methods. One common approach involves the reaction of pyridine-4-carboxylic acid with a carbamate under basic conditions to form pyridine-4-carboxamidine . Another method includes the reaction of pyridine and formaldehyde in alcohol, followed by treatment with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of isonicotinamidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and improve efficiency .
化学反应分析
Types of Reactions: Isonicotinamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: Isonicotinamidine can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction can produce various amines .
相似化合物的比较
Isonicotinamide: An amide derivative of isonicotinic acid, used in material synthesis and as a building block for more complex molecules.
Nicotinamide: An isomer of isonicotinamide, with the carboxamide group in the 3-position, known for its role in biological systems.
Pyrazole and Oxadiazole Derivatives: These compounds exhibit similar biological activities, including anti-inflammatory and anticancer properties.
Uniqueness: Isonicotinamidine is unique due to its specific structure and the presence of the amidine group, which imparts distinct chemical reactivity and biological activity. Its ability to form coordination complexes and its potential therapeutic applications make it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
pyridine-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c7-6(8)5-1-3-9-4-2-5/h1-4H,(H3,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJRUEBMNUUNIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328297 | |
| Record name | ISONICOTINAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33278-46-5 | |
| Record name | ISONICOTINAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the known biological activity of isonicotinamidine?
A: Isonicotinamidine acts as an inhibitor of cAMP-dependent protein kinase A (PKA) []. This enzyme plays a crucial role in various cellular processes, making its inhibition relevant for potential therapeutic applications.
Q2: How does isonicotinamidine interact with its target protein?
A: While the exact binding mode is not described in the provided abstracts, a study utilized X-ray crystallography to determine the crystal structure of isonicotinamidine complexed with cAMP-dependent protein kinase A (CHO PKA) []. This structural information provides insights into the interaction between the compound and its target, paving the way for understanding its inhibitory mechanism.
Q3: Has isonicotinamidine been explored as a building block for synthesizing other bioactive compounds?
A: Yes, isonicotinamidine serves as a starting material for synthesizing pyrimidine derivatives []. Researchers have utilized it in the synthesis of methoxypyridine, which was subsequently demethylated to obtain pyrimidinol []. This highlights the versatility of isonicotinamidine as a building block in organic synthesis.
Q4: Are there other research areas where isonicotinamidine plays a role?
A: While the provided abstracts primarily focus on its biological activity and use in synthesis, the application of isonicotinamidine extends to the development of pyrazole and oxadiazole derivatives [, ]. These heterocyclic compounds are known for their diverse pharmacological activities, suggesting potential applications in medicinal chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate](/img/structure/B1297203.png)

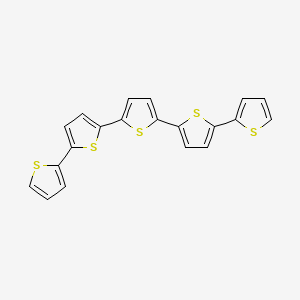
![2-(3,7-Dihydroxy-dibenzo[b,f][1,4]oxazepin-11-yl)-benzoic acid](/img/structure/B1297210.png)
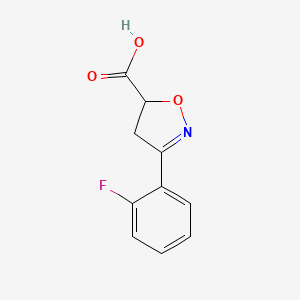
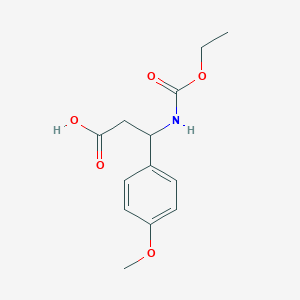

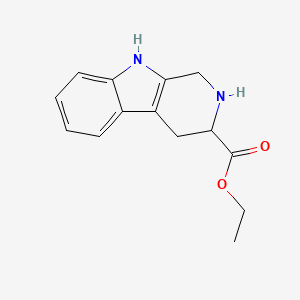
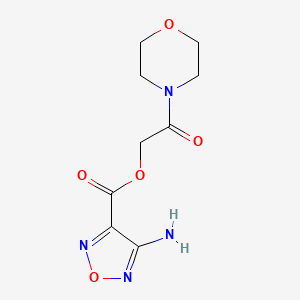

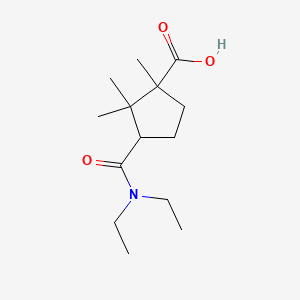
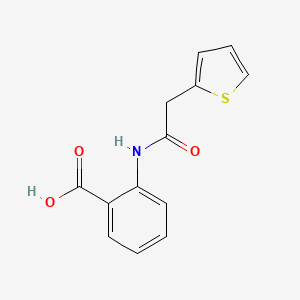
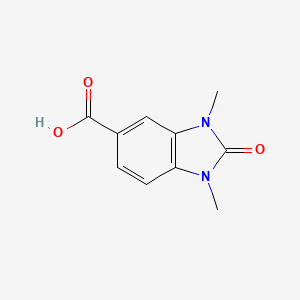
![4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid](/img/structure/B1297241.png)
